![molecular formula C22H18ClN3O3 B3016100 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 442649-93-6](/img/structure/B3016100.png)
1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H18ClN3O3 and its molecular weight is 407.85. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Condensation Reactions
The versatility in synthesizing complex organic compounds is demonstrated through regio- and chemoselective multicomponent protocols. These methods allow for the efficient synthesis of pyrazoloquinolinones, pyrazoloquinazolinones, and pyrazoloquinolizinones, showcasing the potential of similar compounds in organic synthesis and drug discovery. The ability to tune reaction conditions to favor specific products is crucial for developing pharmaceuticals and materials with desired properties (Chebanov et al., 2008).
Structure Characterization and Solid-State Analysis
Compounds containing the quinoline moiety, similar to the target compound, have been synthesized and structurally characterized, highlighting the importance of understanding molecular structures in the development of new materials or drugs. Techniques such as IR, NMR, mass spectrometry, and X-ray diffraction are employed to elucidate the structures, which is critical for the rational design of compounds with specific biological or physical properties (Zen et al., 2012).
Anticancer Applications
Derivatives of quinoline have shown promise as anticancer agents. For instance, anilino-3H-pyrrolo[3,2-f]quinoline derivatives have exhibited high antiproliferative activity, acting through mechanisms such as DNA intercalation and inhibition of topoisomerase II. These findings suggest that compounds with similar structural features could be explored for their potential in cancer therapy (Via et al., 2008).
Corrosion Inhibition
Quinoline derivatives have also been investigated for their potential as corrosion inhibitors, an application of interest in materials science and engineering. The study on quinoxalin-6-yl derivatives as corrosion inhibitors for mild steel in hydrochloric acid demonstrates the utility of such compounds in protecting metals from corrosion, which could be relevant for the target compound in similar applications (Olasunkanmi et al., 2015).
properties
IUPAC Name |
1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-13(27)26-19(11-18(25-26)14-5-3-2-4-6-14)16-9-15-10-20-21(29-8-7-28-20)12-17(15)24-22(16)23/h2-6,9-10,12,19H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTNGVGXCWNSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone |
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